3-amino-N-methyl-N-phenylbenzamide
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Overview
Description
3-amino-N-methyl-N-phenylbenzamide is an organic compound with the molecular formula C14H14N2O It is a derivative of benzamide, characterized by the presence of an amino group at the third position of the benzene ring, and N-methyl-N-phenyl substitution on the amide nitrogen
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-methyl-N-phenylbenzamide typically involves the following steps:
Nitration of Benzamide: Benzamide is nitrated to introduce a nitro group at the desired position on the benzene ring.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
N-Methylation: The amide nitrogen is methylated using methylating agents like methyl iodide in the presence of a base such as potassium carbonate.
N-Phenylation: Finally, the N-methylated amide is phenylated using phenylating agents like phenyl magnesium bromide (Grignard reagent) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions and the use of efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-methyl-N-phenylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium catalyst or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically use reagents like halogens (chlorine, bromine), nitric acid, or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-amino-N-methyl-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-amino-N-methyl-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-amino-N-phenylbenzamide: Lacks the N-methyl substitution, which may affect its reactivity and biological activity.
N-methyl-N-phenylbenzamide: Lacks the amino group, which may influence its chemical properties and applications.
3-amino-N-methylbenzamide:
Uniqueness
3-amino-N-methyl-N-phenylbenzamide is unique due to the combination of the amino group at the third position and the N-methyl-N-phenyl substitution on the amide nitrogen. This specific structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3-amino-N-methyl-N-phenylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-16(13-8-3-2-4-9-13)14(17)11-6-5-7-12(15)10-11/h2-10H,15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOVFFWYXWEFSN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20353949 |
Source
|
Record name | 3-amino-N-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14309-78-5 |
Source
|
Record name | 3-amino-N-methyl-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20353949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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